molecular formula C19H15NO4 B12930717 4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate

4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate

Cat. No.: B12930717
M. Wt: 321.3 g/mol
InChI Key: PDMCUCOSKOTBPD-UHFFFAOYSA-N
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Description

4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyano-2-ethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine or the chromene ring to a dihydrochromene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyano group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure and exhibit similar chemical properties.

    4-Cyano-2-ethoxyphenyl derivatives: Compounds with similar substituents on the aromatic ring.

Uniqueness

4-Cyano-2-ethoxyphenyl 2H-chromene-3-carboxylate is unique due to the combination of the cyano group, ethoxy group, and chromene ring. This combination imparts specific chemical reactivity and biological activity that may not be present in other similar compounds .

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

(4-cyano-2-ethoxyphenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H15NO4/c1-2-22-18-9-13(11-20)7-8-17(18)24-19(21)15-10-14-5-3-4-6-16(14)23-12-15/h3-10H,2,12H2,1H3

InChI Key

PDMCUCOSKOTBPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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